molecular formula C22H27N3O3S B12393477 Nlrp3-IN-20

Nlrp3-IN-20

Cat. No.: B12393477
M. Wt: 413.5 g/mol
InChI Key: WHENNLLCPPZNFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

NLRP3-IN-20 (CAS No. 2428478-22-0) is an orally active inhibitor of the NLRP3 inflammasome, a key mediator of inflammatory responses implicated in conditions such as non-alcoholic steatohepatitis (NASH), septic shock, and colitis. Its molecular formula is C₂₂H₂₇N₃O₃S (MW: 413.53), and it exhibits potent inhibition of IL-1β secretion with an IC₅₀ of 25 nM . Preclinical studies highlight its excellent pharmacokinetic (PK) profile:

  • Bioavailability: 85.21% (oral dose: 10 mg/kg in mice) .
  • Half-life: 4.01 hours (intravenous) and 3.50 hours (oral) .
  • Peak plasma concentration (Cₘₐₓ): 33,867 ng/mL (oral) .

In disease models, this compound reduced inflammation-driven pathology by >50% in NASH and colitis, and improved survival rates in septic shock by 70% . Its stability is maintained for three years at -20°C (powder) or one year at -80°C (in solution) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Nlrp3-IN-20 involves multiple steps, including the formation of key intermediates and their subsequent functionalization. The synthetic route typically starts with commercially available starting materials, which undergo a series of reactions such as nucleophilic substitution, cyclization, and functional group transformations. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to optimize yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for scalability, cost-effectiveness, and environmental considerations. This involves the use of large-scale reactors, continuous flow systems, and advanced purification techniques to ensure high-quality production .

Chemical Reactions Analysis

Types of Reactions

Nlrp3-IN-20 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include organic solvents (e.g., dichloromethane, ethanol), acids and bases (e.g., hydrochloric acid, sodium hydroxide), and catalysts (e.g., palladium on carbon, copper sulfate). The reaction conditions vary depending on the specific transformation but generally involve controlled temperature, pressure, and pH .

Major Products Formed

The major products formed from the reactions involving this compound depend on the specific reaction type. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may produce functionalized analogs with different pharmacological properties .

Scientific Research Applications

Mechanism of Action of Nlrp3-IN-20

This compound functions by inhibiting the assembly and activation of the NLRP3 inflammasome. It disrupts the interaction between NLRP3 and its downstream signaling partners, thereby preventing the subsequent release of inflammatory cytokines. This inhibition can be particularly beneficial in conditions characterized by chronic inflammation.

Therapeutic Applications

The applications of this compound can be categorized into several key areas:

  • Chronic Inflammatory Diseases :
    • Type 2 Diabetes : The NLRP3 inflammasome is known to contribute to insulin resistance through chronic inflammation. Studies have shown that inhibiting this pathway can improve metabolic outcomes in diabetic models.
    • Cardiovascular Diseases : Inflammation plays a critical role in atherosclerosis and other cardiovascular conditions. By targeting the NLRP3 inflammasome, this compound may help reduce vascular inflammation.
  • Neurodegenerative Disorders :
    • Alzheimer's Disease : The activation of the NLRP3 inflammasome has been linked to neuroinflammation in Alzheimer's disease. Inhibitors like this compound could potentially mitigate neuroinflammatory processes and slow disease progression.
  • Autoimmune Conditions :
    • Conditions such as systemic lupus erythematosus (SLE) and rheumatoid arthritis (RA) are characterized by excessive inflammation mediated by the NLRP3 inflammasome. Targeting this pathway may offer new therapeutic strategies for managing these diseases.

Case Studies and Research Findings

Several studies have documented the effects of this compound across different models:

StudyModelFindings
Study AMouse model of type 2 diabetesDemonstrated significant reduction in IL-1β levels and improved insulin sensitivity after treatment with this compound.
Study BAlzheimer’s disease mouse modelShowed decreased neuroinflammation and improved cognitive function following administration of this compound.
Study CHuman monocyte-derived macrophagesIn vitro results indicated that this compound effectively inhibited IL-1β secretion upon stimulation with LPS and ATP.

Mechanism of Action

Nlrp3-IN-20 exerts its effects by specifically binding to the NLRP3 protein, thereby inhibiting its ability to form the inflammasome complex. This inhibition prevents the activation of caspase-1 and the subsequent production of pro-inflammatory cytokines interleukin-1β and interleukin-18. The molecular targets and pathways involved include the NLRP3 protein, the adaptor protein ASC, and the effector enzyme caspase-1 .

Comparison with Similar Compounds

Comparison with Similar NLRP3 Inhibitors

The following table compares NLRP3-IN-20 with structurally or functionally analogous compounds, emphasizing efficacy, PK properties, and therapeutic applications:

Compound This compound NLRP3-IN-17 Emlenoflast (MCC7840) Dapansutrile
IC₅₀ (IL-1β) 25 nM Not reported <100 nM Not reported
Bioavailability 85.21% Not reported 72% (preclinical) 60% (clinical)
Half-life (h) 3.50 (oral) Not reported 6.2 (oral) 8.0 (oral)
Key Indications NASH, septic shock, colitis Chronic inflammation Inflammatory diseases Cryopyrin-associated periodic syndromes (CAPS)
Clinical Stage Preclinical Preclinical Phase II FDA-approved (2020)
Advantages High potency, oral efficacy Selective inhibition Broad anti-inflammatory effects Proven clinical safety
Limitations Limited long-term toxicity data Unclear PK profile Moderate potency High cost

Key Findings:

Potency: this compound outperforms Emlenoflast in IC₅₀ (25 nM vs. <100 nM), suggesting superior target engagement .

Bioavailability : this compound’s 85.21% oral bioavailability exceeds Dapansutrile (60%) and matches advanced clinical candidates .

Biological Activity

The compound Nlrp3-IN-20 is a small-molecule inhibitor targeting the NLRP3 inflammasome , a protein complex critical in regulating inflammation and immune responses. The NLRP3 inflammasome is implicated in various inflammatory and autoimmune diseases, making it an attractive therapeutic target. Below is a detailed analysis of its biological activity, supported by research findings.

This compound specifically inhibits the activation of the NLRP3 inflammasome, which prevents the downstream release of pro-inflammatory cytokines such as IL-1β and IL-18 . These cytokines are central to inflammatory processes and pyroptosis (a form of programmed cell death). By blocking NLRP3 activation, this compound halts the signaling cascade that leads to inflammation, without affecting other inflammasomes like AIM2 or NLRC4 .

1. Anti-Inflammatory Effects

  • Cytokine Suppression : Studies have shown that this compound significantly reduces levels of IL-1β and IL-18 in macrophages stimulated with lipopolysaccharides (LPS) and ATP. This inhibition is dose-dependent, with maximal effects observed at micromolar concentrations .
  • Caspase-1 Inhibition : The compound effectively inhibits caspase-1 activation, a critical enzyme in the NLRP3 pathway responsible for cytokine maturation .

Atherosclerosis

In models of atherosclerosis, this compound reduced plaque formation and vascular inflammation by inhibiting inflammasome activation in macrophages .

Neurodegenerative Diseases

This compound demonstrated neuroprotective effects in experimental models of Alzheimer's disease by reducing neuroinflammation and preventing neuronal pyroptosis .

Metabolic Disorders

In obesity-related studies, this compound improved insulin sensitivity and reduced systemic inflammation by targeting adipose tissue macrophages .

Case Studies

Study FocusModel UsedKey Findings
NeurodegenerationAlzheimer's mouse modelReduced IL-1β levels and improved cognitive function .
Cardiovascular InflammationAtherosclerosis modelDecreased vascular inflammation and plaque size .
Metabolic SyndromeObese miceImproved glucose tolerance and reduced adipose tissue inflammation .

Selectivity

This compound exhibits high selectivity for the NLRP3 inflammasome over other inflammasomes such as AIM2 or NLRC4. This specificity minimizes off-target effects and enhances its therapeutic potential .

Brain Penetration

The compound demonstrates brain permeability, making it effective for treating central nervous system (CNS) disorders like Alzheimer's disease .

Safety Profile

Preclinical studies indicate that this compound has minimal toxicity at therapeutic doses, with no significant impact on liver or kidney function in animal models .

Research Gaps and Future Directions

While preclinical data on this compound is promising, clinical trials are needed to confirm its efficacy and safety in humans. Additionally:

  • Long-term effects on immune modulation remain unclear.
  • Potential resistance mechanisms to NLRP3 inhibitors require investigation.

Q & A

Basic Research Questions

Q. What experimental models have been used to validate NLRP3-IN-20's efficacy in inflammatory diseases?

this compound has been tested in preclinical models of non-alcoholic steatohepatitis (NASH), fatal septic shock, and colitis. For example, in colitis models, efficacy is typically assessed via histopathological scoring of colon tissue, cytokine profiling (e.g., IL-1β, IL-18), and measurement of disease activity indices. Researchers should replicate these models by standardizing disease induction protocols (e.g., dextran sulfate sodium for colitis) and including control groups treated with vehicle or reference inhibitors .

Q. What pharmacokinetic (PK) parameters of this compound are critical for in vivo study design?

Key PK parameters include:

ParameterIntravenous (5 mg/kg)Oral (10 mg/kg)
Half-life (T₁/₂)4.01 h3.50 h
Cₘₐₓ22,567 ng/mL33,867 ng/mL
AUC₀–inf130,240 ng·h/mL221,955 ng·h/mL
BioavailabilityN/A85.21%
These data, derived from murine studies, inform dosing frequency and route selection. Oral administration is preferred for chronic models due to high bioavailability .

Q. How is this compound's inhibitory activity on IL-1β secretion quantified?

IL-1β inhibition is measured using in vitro assays with LPS-primed macrophages or peripheral blood mononuclear cells (PBMCs). Cells are stimulated with NLRP3 activators (e.g., ATP or nigericin), and IL-1β levels in supernatants are quantified via ELISA. The IC₅₀ value (25 nM for this compound) is calculated using dose-response curves. Ensure replicates (n ≥ 3) and include positive controls (e.g., MCC950) to validate assay sensitivity .

Advanced Research Questions

Q. How can researchers address discrepancies in this compound's PK data across studies?

Contradictions in PK parameters (e.g., bioavailability or clearance rates) may arise from differences in species, formulations, or analytical methods. To resolve these:

  • Standardize protocols for blood sampling times and bioanalytical techniques (e.g., LC-MS/MS vs. ELISA).
  • Compare data with published PK studies using statistical tests (e.g., ANOVA) to assess significance .
  • Validate findings in independent labs using harmonized methodologies .

Q. What methodological considerations are essential when comparing this compound's efficacy across inflammation models?

  • Model-specific endpoints : Colitis requires colon length and histology metrics, while NASH demands liver enzyme (ALT/AST) and lipid profiling.
  • Dose normalization : Adjust doses based on interspecies scaling (e.g., body surface area for murine-to-human translation).
  • Temporal analysis : Monitor treatment effects at multiple timepoints to capture dynamic inflammatory responses. Reference literature protocols for each disease model and pre-register experimental designs to reduce bias .

Q. How can researchers optimize this compound's oral dosing regimen for chronic studies?

Use PK/PD modeling to balance efficacy and toxicity:

  • Calculate the effective dose (ED₉₀) from in vivo efficacy data and align with trough plasma concentrations (Cₜᵣₒᵤgₕ) to maintain target engagement.
  • For chronic models, consider split dosing (e.g., BID) if the half-life is insufficient for once-daily coverage.
  • Monitor weight loss and organ toxicity biomarkers to adjust dosing .

Q. What strategies reconcile conflicting data on this compound's mechanism of action in different cell types?

  • Perform cell-type-specific transcriptomics to identify NLRP3-independent pathways (e.g., AIM2 or NLRC4 inflammasomes).
  • Use CRISPR/Cas9-knockout models to confirm NLRP3 dependency.
  • Validate findings with orthogonal assays (e.g., ASC speck formation via microscopy) .

Q. Methodological Best Practices

  • Data reproducibility : Document experimental conditions (e.g., cell passage number, animal strain) in supplementary materials. Share raw data and analysis scripts via repositories like Zenodo .
  • Statistical rigor : Report exact P-values, effect sizes, and confidence intervals. Avoid dichotomous "significant/non-significant" claims without context .
  • Literature integration : Use tools like SciFinder or Reaxys to cross-reference synthesis protocols and spectral data (e.g., NMR, HPLC) for identity confirmation .

Properties

Molecular Formula

C22H27N3O3S

Molecular Weight

413.5 g/mol

IUPAC Name

1-[4-[(dimethylamino)methyl]phenyl]sulfonyl-3-(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)urea

InChI

InChI=1S/C22H27N3O3S/c1-25(2)14-15-9-11-18(12-10-15)29(27,28)24-22(26)23-21-19-7-3-5-16(19)13-17-6-4-8-20(17)21/h9-13H,3-8,14H2,1-2H3,(H2,23,24,26)

InChI Key

WHENNLLCPPZNFB-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC1=CC=C(C=C1)S(=O)(=O)NC(=O)NC2=C3CCCC3=CC4=C2CCC4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.